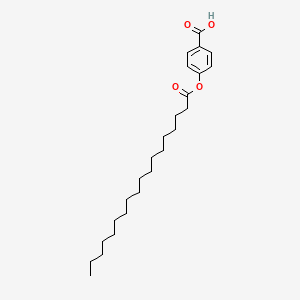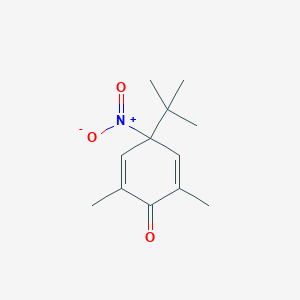
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate is a complex organic compound characterized by its unique structure, which includes ester and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate typically involves esterification reactions. One common method is the reaction between octadeca-2,4-dienoic acid and 3-(hexadecanoyloxy)-2-hydroxypropyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve optimal results.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester or ether compounds.
Applications De Recherche Scientifique
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octadeca-2,4-dienoic acid (3-hydroxy-2-octadecoxypropyl) ester
- (2S)-1-hydroxy-3-(octadeca-2,4-dienoyloxy)propan-2-yl octadeca-2,4-dienoate
Uniqueness
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate is unique due to its specific combination of ester and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
90669-25-3 |
|---|---|
Formule moléculaire |
C37H68O5 |
Poids moléculaire |
592.9 g/mol |
Nom IUPAC |
(3-hexadecanoyloxy-2-hydroxypropyl) octadeca-2,4-dienoate |
InChI |
InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,30,32,35,38H,3-25,27,29,31,33-34H2,1-2H3 |
Clé InChI |
MRLBQSHGKMTYCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C=CC=CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate](/img/structure/B14373024.png)
![3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide](/img/structure/B14373027.png)

![N-[1-(4-Cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14373032.png)


![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)


![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)



